(S)-2-(Boc-amino)tetradecanoic acid
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Description
“Boc-L-2Ated-OH” is a chemical compound with the chemical name (S)-N-t-Butyloxycarbonyl-2-amino-tetradecanoic acid. It is also known by its synonyms Boc-Ated(2)-OH, (S)-2-(t-butoxycarbonylamino)tetradecanoic acid, and Boc-2Ated-OH . The molecular formula of this compound is C19H37NO4 and it has a molecular weight of 343.5 g/mol .
Synthesis Analysis
The synthesis of Boc-L-2Ated-OH and similar compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a carbamate derivative . The Boc group serves as a protective group for the amine, allowing for subsequent transformations that would be incompatible with the amine functional group .Molecular Structure Analysis
The molecular structure of Boc-L-2Ated-OH consists of a long carbon chain with an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a carbamate that is stable towards most nucleophiles and bases .Chemical Reactions Analysis
The Boc group in Boc-L-2Ated-OH can be removed under acidic conditions . This allows for the exposure of the amino group, which can then participate in further reactions. The Boc group can also react with amines to form carbamate derivatives .Physical and Chemical Properties Analysis
Boc-L-2Ated-OH is a compound with a molecular weight of 343.5 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, etc.) would typically be found in a Material Safety Data Sheet (MSDS) or similar document, which was not available in the search results.Mechanism of Action
Future Directions
While specific future directions for Boc-L-2Ated-OH were not found in the search results, the use of Boc-protected amines like Boc-L-2Ated-OH is widespread in organic synthesis . They are particularly useful in the synthesis of peptides and other biologically active molecules. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring new applications for these compounds in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRHFGUPKTZOC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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